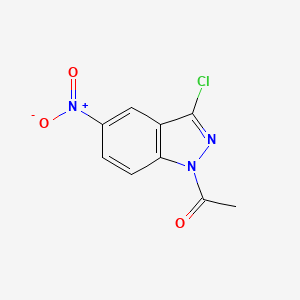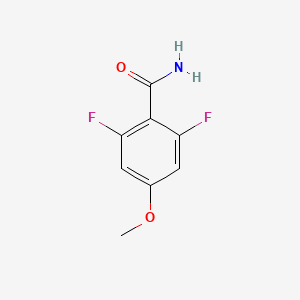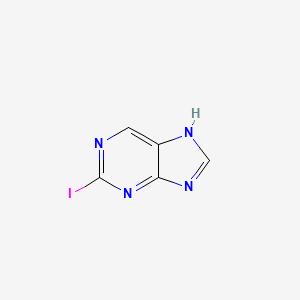
2-iodo-7H-purine
Descripción general
Descripción
2-iodo-7H-purine, also known as 2-Iodo-9H-purin-6-amine or 2-Iodo-adenine, is a purine derivative commonly used in biochemical research. It is used as a reagent in the synthesis of MRS 2500 Tetraammonium Salt, a highly potent and selective antagonist of the platelet P2Y1 receptor that inhibits ADP-induced aggregation of human platelets .
Synthesis Analysis
The reactions of the 2-, 6- and 8-halopurines are very important in purine synthesis. Halo-purines can be prepared from oxy-, amino- or thiopurines and the 8-isomers are also available by direct halogenation or via lithiated intermediates .
Molecular Structure Analysis
The molecular weight of 2-iodo-7H-purine is 246.01 g/mol. The molecular formula is C5H3IN4 .
Chemical Reactions Analysis
Iodo- and bromopurines undergo the usual palladium-40 and nickel-catalysed reactions under standard conditions .
Physical And Chemical Properties Analysis
2-iodo-7H-purine is a solid substance . The boiling point and other physical properties are not specified in the search results.
Aplicaciones Científicas De Investigación
Pharmaceuticals: Antimalarial Agents
2-Iodo-7H-purine derivatives have been studied for their potential as antimalarial agents. The modification of purine structures can lead to compounds with significant biological activities, including the inhibition of parasitic growth in malaria. The cyano group on purine frameworks, which can be introduced through regioselective C-H cyanation, has shown promise in this application .
Medicinal Chemistry: Cysteine Protease Inhibitors
These compounds serve as inhibitors of T. brucei’s cysteine protease, offering a therapeutic approach to Human African trypanosomiasis. The ability to selectively functionalize the purine scaffold at the 2-position allows for the synthesis of derivatives with enhanced inhibitory properties .
Organic Synthesis: Regioselective Functionalization
The regioselective functionalization of purines, including 2-iodo-7H-purine, is a valuable reaction in organic synthesis. It enables the introduction of various functional groups, which can lead to the development of new compounds with potential applications in different fields of chemistry .
Biochemistry: Nucleic Acid Analogues
Purine derivatives are fundamental motifs in DNA and RNA nucleic acids. The introduction of substituents like the iodo group at specific positions can create analogues that mimic the natural bases, which are useful for studying the structure and function of nucleic acids .
Chemical Biology: Biological Probes
Aryl-substituted purine derivatives, synthesized through direct arylation of halopurines, have applications as biological probes. These compounds can be used to investigate biological processes and interactions at the molecular level, providing insights into cellular mechanisms .
Therapeutics: Antitumor Activity
Some purine derivatives exhibit cytotoxicity and antitumor activity. The synthesis of 2-iodo-7H-purine derivatives can lead to the discovery of new anticancer drugs. Their ability to interfere with cellular proliferation makes them candidates for cancer treatment research .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-iodo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSCCFXPCOMUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)I)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364847 | |
| Record name | 2-iodo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28128-16-7 | |
| Record name | 2-Iodo-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28128-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



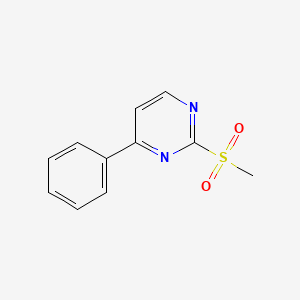

![[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597762.png)
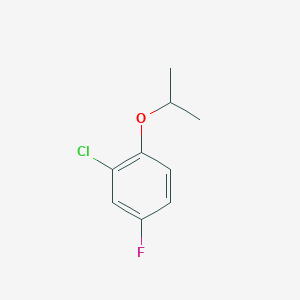
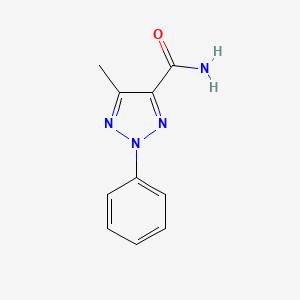
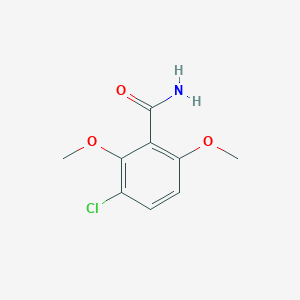
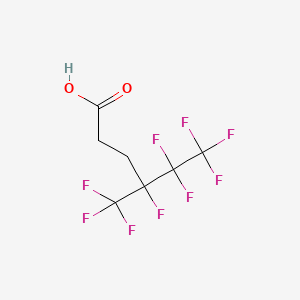


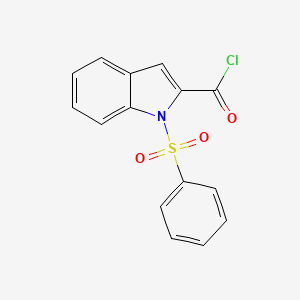
![[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol](/img/structure/B1597778.png)

